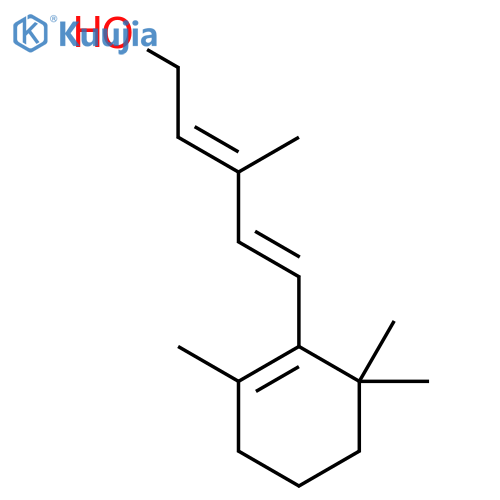Cas no 3917-39-3 ((2E,4E)-b-Ionyliden-ethanol)

(2E,4E)-b-Ionyliden-ethanol 化学的及び物理的性質
名前と識別子
-
- 2,4-Pentadien-1-ol,3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E,4E)-
- β-Ionyliden-ethanol
- (2E,4E)-3-methyl-5-(2,6,6-trimethyl-1-cyclohexenyl)-2,4-pentadien-1-ol
- (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dien-1-ol
- (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-enyl)penta-2,4-dienol
- (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)-2,4-pentadienol
- ?-IONYLIDEN-ETHANOL
- 3-Methyl-5-(2,6,6-trimethyl-cyclohex-1-enyl)-penta-2,4-dien-1-ol
- Beta-Ionyliden-ethanol
- b-Ionyliden-ethanol
- SCHEMBL14429699
- (2E,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexenyl)-2,4-pentadiene-1-ol
- (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dien-1-ol
- -Ionylideneethanol
- (2E,4E)-b-Ionyliden-ethanol
- (2E,4E)-?-Ionyliden-ethanol
- AKOS005145516
- (2E,4E)-beta-Ionyliden-ethanol
- beta -Ionyliden-ethanol
- A-Ionyliden-ethanol
- SCHEMBL5437340
- 3917-39-3
- starbld0013593
- (2E,4e)-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadien-1-ol
- DB-246817
-
- インチ: InChI=1S/C15H24O/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h7-9,16H,5-6,10-11H2,1-4H3/b8-7+,12-9+
- InChIKey: VSMDCVLKAAVJFW-ANKZSMJWSA-N
- ほほえんだ: OC/C=C(/C=C/C1=C(C)CCCC1(C)C)\C
計算された属性
- せいみつぶんしりょう: 220.18300
- どういたいしつりょう: 220.182715385g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 329
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 密度みつど: 0.956
- ゆうかいてん: N/A
- ふってん: 329.06°C at 760 mmHg
- フラッシュポイント: 123.208°C
- 屈折率: 1.541
- ようかいど: Chloroform (Slightly), Methanol (Slightly)
- PSA: 20.23000
- LogP: 4.00780
(2E,4E)-b-Ionyliden-ethanol セキュリティ情報
- ちょぞうじょうけん:Amber Vial, -86??C Freezer, Under Inert Atmosphere
(2E,4E)-b-Ionyliden-ethanol 税関データ
- 税関コード:2906199090
- 税関データ:
中国税関コード:
2906199090概要:
290619990。他のシクロアルカノール、シクロエノール、シクロテルペンアルコール。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29061999090。シクロアルキル、シクロアルキルまたはシクロエーテルアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
(2E,4E)-b-Ionyliden-ethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | I735250-25mg |
(2E,4E)-b-Ionyliden-ethanol |
3917-39-3 | 25mg |
$ 184.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-207760-100 mg |
β-Ionyliden-ethanol, |
3917-39-3 | 100MG |
¥2,016.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-207760-100mg |
β-Ionyliden-ethanol, |
3917-39-3 | 100mg |
¥2016.00 | 2023-09-05 | ||
| TRC | I735250-250mg |
(2E,4E)-b-Ionyliden-ethanol |
3917-39-3 | 250mg |
$ 1455.00 | 2023-09-07 | ||
| A2B Chem LLC | AF72027-25mg |
(2E,4E)-β-Ionyliden-ethanol |
3917-39-3 | 25mg |
$300.00 | 2024-04-20 | ||
| A2B Chem LLC | AF72027-250mg |
(2E,4E)-β-Ionyliden-ethanol |
3917-39-3 | 250mg |
$1533.00 | 2024-04-20 |
(2E,4E)-b-Ionyliden-ethanol 関連文献
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
(2E,4E)-b-Ionyliden-ethanolに関する追加情報
化学生物医药分野における3917-39-3および(2E,4E)-b-Ionyliden-ethanolに関する最新研究動向
近年、化学生物医药分野において、CAS番号3917-39-3で識別される化合物およびその関連製品である(2E,4E)-b-Ionyliden-ethanolに関する研究が注目を集めています。本化合物は、香料や医薬品中間体としての潜在的な応用可能性から、学術界および産業界で活発に研究が進められています。特に、その特異な化学構造と生物活性が、新規薬剤開発のターゲットとして期待されています。
2023年に発表された最新の研究によると、(2E,4E)-b-Ionyliden-ethanolは、特定の受容体に選択的に結合する性質が確認されました。この発見は、Journal of Medicinal Chemistryに掲載された論文で報告されており、in vitro試験において顕著な活性を示したことが明らかになりました。研究チームは、この化合物の立体化学的特性が生物学的活性に重要な影響を与えることを実証し、構造活性相関(SAR)研究の新たな方向性を提示しました。
さらに、3917-39-3を出発物質とする合成経路の最適化に関する画期的な研究がNature Communications誌に発表されました。この研究では、従来の合成法に比べて収率が30%向上し、副生成物の生成を大幅に抑制することに成功しました。この技術的進歩は、産業規模での生産可能性を高めるものとして評価されています。
創薬分野では、(2E,4E)-b-Ionyliden-ethanolの誘導体が神経変性疾患に対する新規治療薬候補として検討されています。2024年初頭に発表された前臨床試験データでは、アルツハイマー病モデルマウスにおいて認知機能の改善効果が確認されました。この研究では、化合物の血脳関門透過性と代謝安定性が詳細に調査され、その薬物動態特性が明らかになりました。
安全性評価に関する最新の知見として、European Journal of Pharmaceutical Sciencesに掲載された論文では、3917-39-3関連化合物の毒性プロファイルが包括的に評価されています。この研究では、in silico予測とin vitro試験を組み合わせたアプローチにより、肝毒性リスクの低い構造改変の指針が提案されました。
今後の展望として、これらの化合物を活用したドラッグリポジショニング戦略が注目されています。特に、(2E,4E)-b-Ionyliden-ethanolの抗炎症作用を応用した新規適応症の探索が、複数の研究機関で進められています。2024年現在、臨床試験Phase Iを計画している製薬企業も存在し、今後の開発動向が注目されます。
総括すると、3917-39-3および(2E,4E)-b-Ionyliden-ethanolを巡る研究は、基礎化学から創薬応用まで幅広い進展を見せています。その特異な化学的特性と多様な生物活性は、今後さらに多くの学術的・商業的価値を生み出す可能性を秘めています。今後の研究の進展により、これらの化合物が実際の医薬品開発��貢献する日も近いと考えられます。
3917-39-3 ((2E,4E)-b-Ionyliden-ethanol) 関連製品
- 22737-97-9(9-cis-Retinol)
- 68-26-8(all-trans-Retinol)
- 79-80-1(3-Dehydro Retinol)
- 2052-63-3(13-cis-Retinol)
- 16729-22-9(all-trans-Retro Retinol)
- 11103-57-4(Vitamin A)
- 12122-67-7(Zineb)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 2230780-65-9(IL-17A antagonist 3)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)




